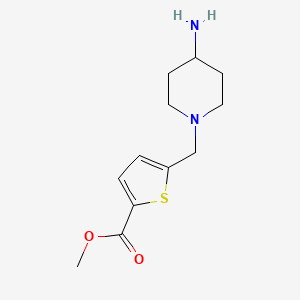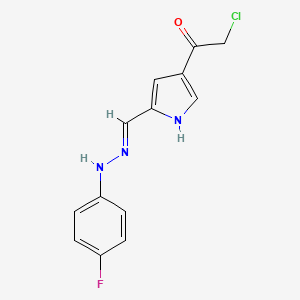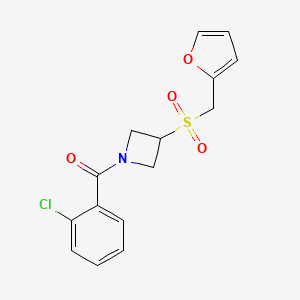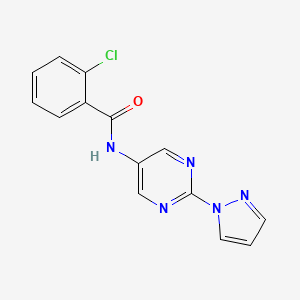![molecular formula C16H10Cl2O2 B2842887 (3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one CAS No. 1705584-19-5](/img/structure/B2842887.png)
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy, X-ray crystallography, or quantum chemical calculations .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds or its behavior under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, spectral properties, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of chromene derivatives, including compounds structurally related to "(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one," has been a subject of interest due to their potential applications in various fields. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) reported the crystal structure of a chromene derivative, highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic direction (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, Narayanan et al. (2013) discussed the conformation and intramolecular hydrogen bonding in a bromophenyl chromenone compound, underlining the structural features that could influence its reactivity and interactions (Narayanan, Kamalraja, Perumal, & Sethusankar, 2013).
Antimicrobial Applications
Chromene derivatives have been explored for their antimicrobial properties. Bairagi, Bhosale, and Deodhar (2009) synthesized Schiff’s bases of 4-chloro-3-coumarin aldehyde and evaluated their antimicrobial activity, identifying compounds with significant efficacy against both gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009). This suggests that certain chromene compounds could serve as templates for the development of new antimicrobial agents.
Catalytic and Synthetic Applications
The application of chromene compounds extends into catalysis and synthetic chemistry. For example, Alonzi et al. (2014) described the synthesis of novel polystyrene-supported catalysts for the Michael addition, a key step in the synthesis of Warfarin and its analogues, highlighting the utility of chromene derivatives in facilitating chemical transformations (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014). This research demonstrates the versatility of chromene derivatives in organic synthesis, offering pathways to complex therapeutic agents.
Phytotoxic and Biological Activities
Chromene derivatives have also been studied for their phytotoxic and biological activities. Bashiri, Abdollahzadeh, Di Lecce, Alioto, Górecki, Pescitelli, Masi, and Evidente (2020) isolated chromenone and benzophenone derivatives from Fimetariella rabenhorstii, demonstrating their phytotoxic effects. This study provides insights into the potential application of chromene derivatives in agricultural chemistry to develop new phytotoxic agents (Bashiri, Abdollahzadeh, Di Lecce, Alioto, Górecki, Pescitelli, Masi, & Evidente, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-12-6-5-10(14(18)8-12)7-11-9-20-15-4-2-1-3-13(15)16(11)19/h1-8H,9H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVLRABRHGSUMF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)




![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)

